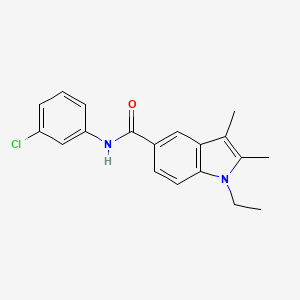
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea, also known as DMFU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMFU belongs to the class of triazole-based compounds, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in cancer cells is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been found to have various biochemical and physiological effects. In addition to its anticancer properties, N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been shown to have anti-inflammatory and antioxidant activities. N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has also been found to modulate the immune system by increasing the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in lab experiments is its relatively low toxicity compared to other anticancer agents. N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has also been found to have good solubility in water, which makes it easier to work with in experiments. However, one limitation of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea is its low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea. One area of interest is the development of more potent derivatives of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea that may have improved anticancer properties. Another area of research is the investigation of the potential of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in combination with other anticancer agents to enhance its effectiveness. Furthermore, the potential of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea as a treatment for other diseases, such as inflammatory disorders, warrants further investigation.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. This intermediate is then treated with triethyl orthoformate and triethylamine to yield the final product, N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-9-4-3-8(5-10(9)19-2)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWXFZRBVBYWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NN2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)



![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)


